[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine
Overview
Description
[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with 3-dimethylaminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-dimethylaminopropanol attacks the electrophilic carbon of the 5-bromo-2-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the bromine atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the pyrimidine ring or the bromine atom. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Products may include brominated pyrimidine derivatives.
Reduction: Products may include dehalogenated pyrimidine derivatives.
Substitution: Products may include substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrimidine-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- 2-Bromo-5-iodopyridine
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 3-Bromoimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, [3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine exhibits unique properties due to the presence of the dimethylamine group and the pyrimidine ring. These structural features contribute to its distinct reactivity and potential biological activities .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-13(2)4-3-5-14-9-11-6-8(10)7-12-9/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXWFVNFSZYYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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